molecular formula C12H22O11 B7791142 Lactulose CAS No. 58166-25-9

Lactulose

Cat. No.: B7791142
CAS No.: 58166-25-9
M. Wt: 342.30 g/mol
InChI Key: JCQLYHFGKNRPGE-FCVZTGTOSA-N
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Preparation Methods

Lactulose is typically produced through the isomerization of lactose. This process can be achieved chemically or enzymatically:

Chemical Reactions Analysis

Lactulose undergoes several types of chemical reactions:

    Oxidation: this compound can be oxidized to form various organic acids.

    Reduction: Reduction of this compound can lead to the formation of sugar alcohols.

    Substitution: this compound can participate in substitution reactions where one of its functional groups is replaced by another group.

Common reagents used in these reactions include hydrochloric acid for hydrolysis and various oxidizing agents for oxidation reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Lactulose has a wide range of applications in scientific research:

Mechanism of Action

Lactulose exerts its effects through several mechanisms:

Comparison with Similar Compounds

Lactulose is unique compared to other similar compounds due to its specific applications and properties:

    Polyethylene Glycol (PEG): PEG, such as macrogol 4000, is another osmotic laxative used to treat constipation.

    Sorbitol: Sorbitol is a sugar alcohol used as a laxative and sweetener.

Similar compounds include:

  • Polyethylene Glycol (PEG)
  • Sorbitol
  • Macrogol 4000

This compound stands out due to its dual role as a laxative and a prebiotic, making it a versatile compound in both medical and industrial applications.

Properties

IUPAC Name

(2S,3R,4S,5R,6R)-2-[(2R,3S,4S,5R)-4,5-dihydroxy-2,5-bis(hydroxymethyl)oxolan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O11/c13-1-4-6(16)7(17)8(18)11(21-4)22-9-5(2-14)23-12(20,3-15)10(9)19/h4-11,13-20H,1-3H2/t4-,5-,6+,7+,8-,9-,10+,11+,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCQLYHFGKNRPGE-FCVZTGTOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C2O)(CO)O)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@@]([C@H]2O)(CO)O)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5045833
Record name Lactulose
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Molecular Weight

342.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Lactulose
Source Human Metabolome Database (HMDB)
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Solubility

Soluble in cold water, hot water. Solubility in water: 76.4% @ 30 deg. C, 764.0 mg/mL
Record name Lactulose
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Record name Lactulose
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Mechanism of Action

Lactulose is a synthetic disaccharide derivative of lactose that consists of one molecule of galactose and one molecule of fructose. Saccharolytic bacteria present in the large intestine subsequently break the substance down into organic acids like lactic acid and small amounts of formic and acetic acids. Such resultant volatile fatty acid metabolites, in combination with hydrogen and methane that is also generated consequently enhance intraluminal gas formation, peristaltic gut motility, and elicit an osmotic effect that facilitates an increase in the water content of stool as well as associated stool softening. All of these actions ultimately assist in facilitating and increasing the frequency of bowel movements in patients experiencing constipation, although it may take 24 to 48 hours after using the medication for this laxative effect to become evident. At the same time, the formation of such acids via the metabolism of lactulose by colonic bacteria also acidifies the contents of the colon, thereby contributing to the treatment of portal-systemic encephalopathy (PSE). As one of the principal features of PSE involves the accumulation of nitrogenous waste products like ammonia in the systemic circulation, a state in which the colonic contents become more acidic than blood allows ammonia in the circulation to diffuse into the colon.. Furthermore, ammonia that diffuses into the acidic colon is ionized to ammonium ions that are incapable of being absorbed back into the blood. These effects, combined with the laxative action of lactulose facilitates the excretion of excess ammonia. And finally, it is also believed that an acidic colonic environment results in the elimination of urease-producing bacteria that contribute to the formation of ammonia while surviving colonic bacteria use up any trapped ammonia in the colon as a source of nitrogen for protein synthesis.
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CAS No.

4618-18-2, 58166-24-8, 58166-25-9
Record name Lactulose [USAN:USP:INN:BAN:JAN]
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Record name beta-D-Fructofuranose, 4-O-beta-D-galactopyranosyl-
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Record name alpha-Lactulose
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Record name D-Fructose, 4-O-.beta.-D-galactopyranosyl-
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Record name Lactulose
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Record name .ALPHA.-LACTULOSE
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Record name Lactulose
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Melting Point

169 °C
Record name Lactulose
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00581
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Record name Lactulose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000740
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lactulose
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Lactulose
Reactant of Route 3
Lactulose
Reactant of Route 4
Lactulose
Reactant of Route 5
Lactulose
Reactant of Route 6
Lactulose

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